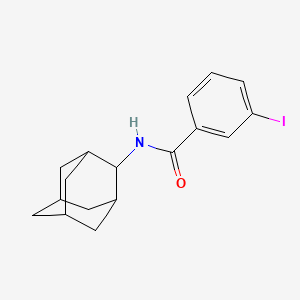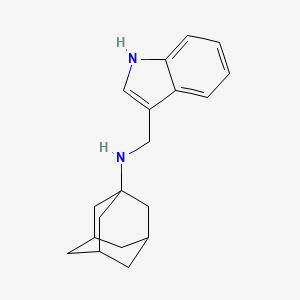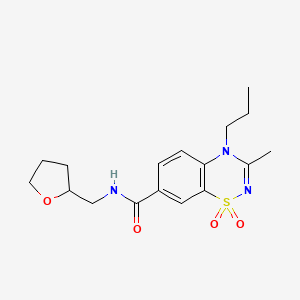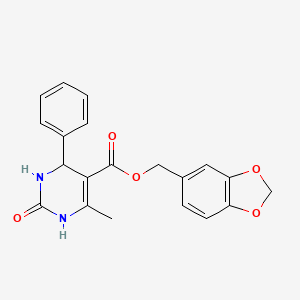
N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea, commonly known as BDF-8634, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It was first synthesized in 2008 by a team of researchers from Boehringer Ingelheim Pharma GmbH & Co. KG in Germany. Since then, BDF-8634 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
BDF-8634 is a selective inhibitor of the protein kinase CK2, which plays a key role in cell growth and proliferation. By inhibiting CK2, BDF-8634 can block the growth of cancer cells and reduce inflammation. CK2 has also been implicated in the pathogenesis of neurodegenerative diseases, and BDF-8634 may have potential therapeutic applications in this area.
Biochemical and Physiological Effects:
BDF-8634 has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. BDF-8634 has also been shown to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and blocking pain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDF-8634 is its selectivity for CK2, which makes it a useful tool for studying the role of this protein kinase in various biological processes. However, one limitation of BDF-8634 is its relatively low potency compared to other CK2 inhibitors. This may limit its use in certain experiments where higher potency is required.
Direcciones Futuras
There are several potential future directions for research on BDF-8634. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, further research is needed to optimize the synthesis and potency of BDF-8634 for use in various biological assays.
Métodos De Síntesis
The synthesis of BDF-8634 involves the reaction of 4-bromoaniline and 2,4-difluoroaniline with urea in the presence of a catalyst. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BDF-8634 has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BDF-8634 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWIFLZCJLYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)

![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)

![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)

![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)


![N-(5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5119528.png)
![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)